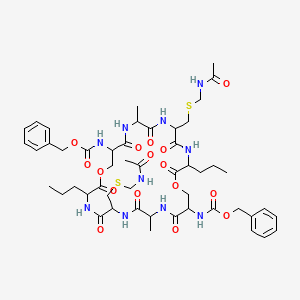
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is a complex synthetic peptide. This compound is composed of multiple amino acids, including serine, alanine, cysteine, and norvaline, each protected by carbobenzoxy (Cbz) and acetamidomethyl (Acm) groups. The unique structure of this compound makes it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves several steps:
Protection of Amino Acids: Each amino acid is protected using Cbz and Acm groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using peptide bond formation techniques, typically involving reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After the peptide chain is assembled, the protecting groups are removed under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The amino acid side chains can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
科学的研究の応用
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.
作用機序
The mechanism of action of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in peptide synthesis and modification.
Pathways: It can influence pathways related to protein folding, disulfide bond formation, and cellular signaling.
類似化合物との比較
Similar Compounds
Cbz-DL-Serine: A simpler peptide with similar protective groups.
Cbz-DL-Cysteine: Contains cysteine with protective groups, used in similar research applications.
Cbz-DL-Alanine: Another protected amino acid used in peptide synthesis.
Uniqueness
Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is unique due to its complex structure, which allows for the study of multiple amino acid interactions and modifications within a single molecule. This complexity makes it a valuable tool for advanced research in peptide chemistry and related fields.
特性
CAS番号 |
63519-99-3 |
|---|---|
分子式 |
C50H70N10O16S2 |
分子量 |
1131.3 g/mol |
IUPAC名 |
benzyl N-[6,19-bis(acetamidomethylsulfanylmethyl)-9,22-dimethyl-2,5,8,11,15,18,21,24-octaoxo-25-(phenylmethoxycarbonylamino)-3,16-dipropyl-1,14-dioxa-4,7,10,17,20,23-hexazacyclohexacos-12-yl]carbamate |
InChI |
InChI=1S/C50H70N10O16S2/c1-7-15-35-47(69)73-23-37(59-49(71)75-21-33-17-11-9-12-18-33)43(65)53-30(4)42(64)58-40(26-78-28-52-32(6)62)46(68)56-36(16-8-2)48(70)74-24-38(60-50(72)76-22-34-19-13-10-14-20-34)44(66)54-29(3)41(63)57-39(45(67)55-35)25-77-27-51-31(5)61/h9-14,17-20,29-30,35-40H,7-8,15-16,21-28H2,1-6H3,(H,51,61)(H,52,62)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,57,63)(H,58,64)(H,59,71)(H,60,72) |
InChIキー |
RGTJWMOWQIGAOK-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)N1)CSCNC(=O)C)C)NC(=O)OCC2=CC=CC=C2)CCC)CSCNC(=O)C)C)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


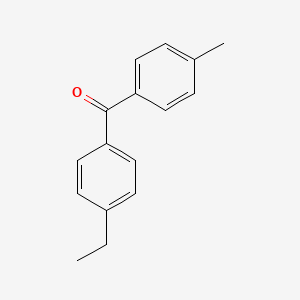


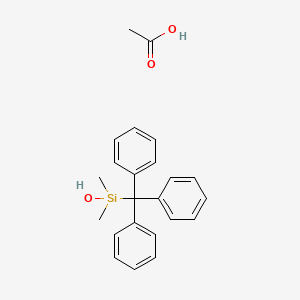
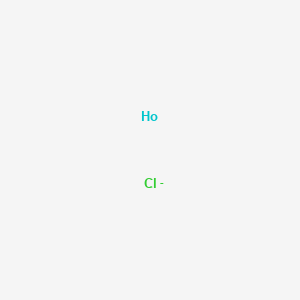
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
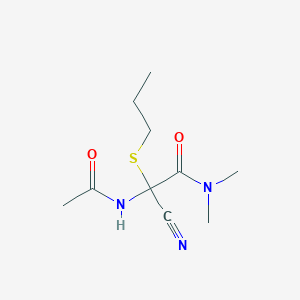
![5-[4-Chloro-3-[(1,3-dioxo-2-benzofuran-5-yl)sulfanyl]phenyl]sulfanyl-2-benzofuran-1,3-dione](/img/structure/B14488255.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
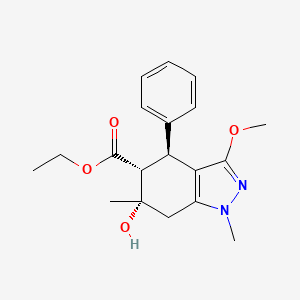
![1-Ethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14488269.png)
